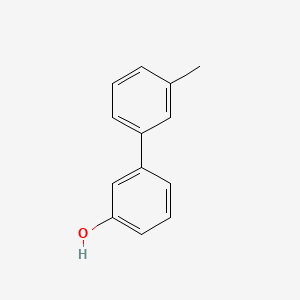

3-(3-メチルフェニル)フェノール

概要

説明

3-(3-Methylphenyl)phenol is a chemical compound with the CAS Number: 93254-86-5 and a molecular weight of 184.24 . Its IUPAC name is 3’-methyl [1,1’-biphenyl]-3-ol .

Molecular Structure Analysis

The molecular structure of 3-(3-Methylphenyl)phenol is not directly available. However, the structure of a similar compound, Phenol, 3-methyl-, is available . The structure can be viewed using Java or Javascript .

Chemical Reactions Analysis

Phenols, including 3-(3-Methylphenyl)phenol, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . Oxidation of a phenol yields a 2,5-cyclohexadiene-1,4-dione, or quinone .

Physical And Chemical Properties Analysis

The physical and chemical properties of 3-(3-Methylphenyl)phenol are not directly available. However, it has a molecular weight of 184.24 . Phenols generally have higher boiling points in comparison to other hydrocarbons having equal molecular masses .

科学的研究の応用

化学合成

“3-(3-メチルフェニル)フェノール”は、分子式がC13H12Oである化学化合物です . この化合物は、その独自の構造と特性により、さまざまな化学合成プロセスで使用されています . , 精度が高く高品質な化学反応に適しています。

廃水処理

“3-(3-メチルフェニル)フェノール”は、特にフェノール化合物の除去において、廃水処理に重要な役割を果たします . 油廃水中のフェノール化合物は、非常に毒性が高く、難分解性です . アルカリ性予備加水分解により、これらの化合物は攻撃を受けやすく、破壊されやすくなります . このプロセスは、アルデヒドをm-トルエンメタノールに変換し、ポリ塩化アルミニウム(PAC)による捕獲に有利になります . 加水分解された物質に対する樹脂の吸着容量は47,000 mg L −1に増加し、93%の再生可能性があります . この技術は、樹脂流入の濃度負荷を軽減し、吸着物質の分子サイズを制御して再精製を行います .

作用機序

Target of Action

Phenolic compounds, a group to which this compound belongs, are known to interact with various proteins and enzymes in biological systems .

Mode of Action

The specific mode of action of 3-(3-Methylphenyl)phenol is not well-documented. Phenolic compounds generally exert their effects through interactions with cellular targets, leading to changes in cell function. These interactions can involve binding to proteins or enzymes, altering their function and leading to downstream effects .

Biochemical Pathways

Phenolic compounds like 3-(3-Methylphenyl)phenol can be involved in various biochemical pathways. They are often part of the phenylpropanoid pathway, which is responsible for the biosynthesis of a wide variety of secondary metabolites in plants

Pharmacokinetics

Phenolic compounds are generally known to have good bioavailability due to their lipophilic nature .

Result of Action

Phenolic compounds are known to have various biological activities, including antioxidant, anti-inflammatory, and antimicrobial effects .

Safety and Hazards

Phenol, a similar compound to 3-(3-Methylphenyl)phenol, is classified as acutely toxic if swallowed, in contact with skin, or if inhaled. It causes severe skin burns and eye damage, and is suspected of causing genetic defects . It may cause damage to organs through prolonged or repeated exposure .

将来の方向性

The future directions of 3-(3-Methylphenyl)phenol are not directly available. However, the newly developed synthetic cathinones, which are analogs and replacements for once-popular compounds, may become more popular in the future and could become a significant threat to health and life .

生化学分析

Biochemical Properties

3-(3-Methylphenyl)phenol plays a significant role in various biochemical reactions. It interacts with enzymes such as peroxidases and laccases, which catalyze the oxidation of phenolic compounds. These interactions often result in the formation of phenoxy radicals, which can further react to form complex polymeric structures. Additionally, 3-(3-Methylphenyl)phenol can interact with proteins through hydrogen bonding and hydrophobic interactions, influencing protein structure and function .

Cellular Effects

3-(3-Methylphenyl)phenol affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS). By modulating ROS levels, 3-(3-Methylphenyl)phenol can impact gene expression and cellular metabolism. For instance, it can induce the expression of antioxidant enzymes, thereby enhancing the cell’s defense mechanisms against oxidative stress .

Molecular Mechanism

The molecular mechanism of 3-(3-Methylphenyl)phenol involves its ability to bind to specific biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the context. For example, 3-(3-Methylphenyl)phenol can inhibit the activity of certain oxidases, reducing the production of ROS. Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(3-Methylphenyl)phenol can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 3-(3-Methylphenyl)phenol can degrade into various metabolites, which may have different biological activities. Long-term exposure to 3-(3-Methylphenyl)phenol can lead to adaptive responses in cells, such as increased expression of detoxifying enzymes .

Dosage Effects in Animal Models

The effects of 3-(3-Methylphenyl)phenol vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as antioxidant activity. At high doses, it can become toxic, leading to adverse effects such as liver damage and oxidative stress. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing toxicity .

Metabolic Pathways

3-(3-Methylphenyl)phenol is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, which catalyze its hydroxylation and subsequent conjugation with glucuronic acid or sulfate. These metabolic transformations can affect the compound’s bioavailability and biological activity. Additionally, 3-(3-Methylphenyl)phenol can influence metabolic flux by modulating the activity of key metabolic enzymes .

Transport and Distribution

Within cells and tissues, 3-(3-Methylphenyl)phenol is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cellular membranes. The compound’s localization and accumulation can be influenced by factors such as its lipophilicity and affinity for specific cellular compartments .

Subcellular Localization

The subcellular localization of 3-(3-Methylphenyl)phenol can affect its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, 3-(3-Methylphenyl)phenol can accumulate in the mitochondria, where it can modulate mitochondrial function and ROS production. Its localization can also influence its interactions with other biomolecules and its overall biological activity .

特性

IUPAC Name |

3-(3-methylphenyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O/c1-10-4-2-5-11(8-10)12-6-3-7-13(14)9-12/h2-9,14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XABKCKBNYAFHGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=CC(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80602460 | |

| Record name | 3'-Methyl[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80602460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

93254-86-5 | |

| Record name | 3'-Methyl[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80602460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

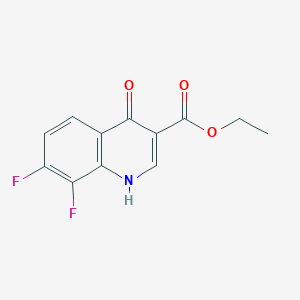

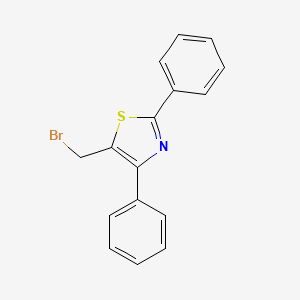

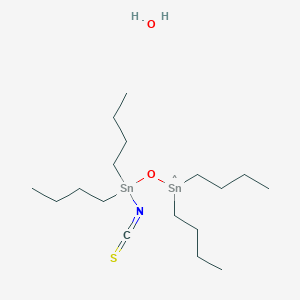

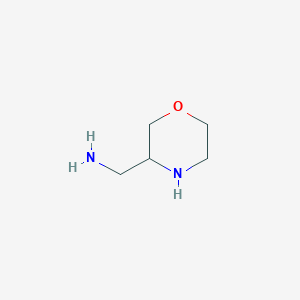

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

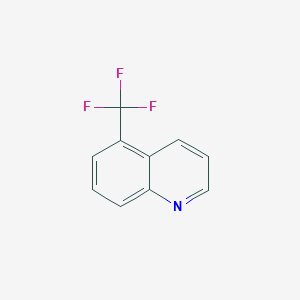

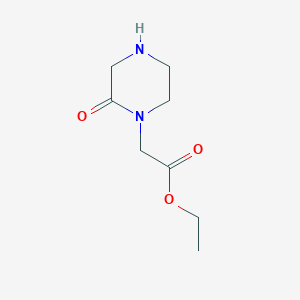

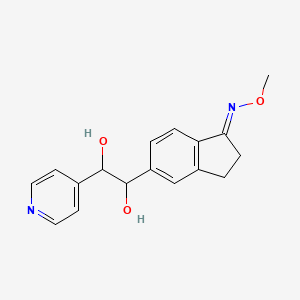

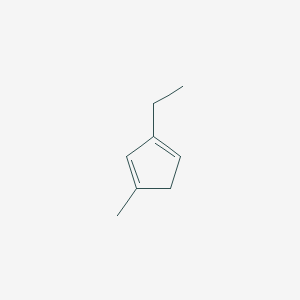

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-methyl-N-[2-(morpholin-4-ylmethyl)benzyl]amine](/img/structure/B1612079.png)

![[1-(6-Methylpyrazin-2-yl)piperidin-4-yl]methanol](/img/structure/B1612083.png)

![3-(Chloromethyl)-1-azabicyclo[2.2.2]octane hydrochloride](/img/structure/B1612092.png)